molecular formula C9H11FN2OS B2496382 2-[(4-Fluorobenzyl)thio]acetohydrazide CAS No. 669709-39-1

2-[(4-Fluorobenzyl)thio]acetohydrazide

Cat. No.: B2496382
CAS No.: 669709-39-1
M. Wt: 214.26
InChI Key: VLWGHOWAAGUGFX-UHFFFAOYSA-N
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Chemical Reactions Analysis

2-[(4-Fluorobenzyl)thio]acetohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

2-[(4-Fluorobenzyl)thio]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-Fluorobenzyl)thio]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to alterations in cellular processes. For example, it may inhibit bacterial enzymes, resulting in antimicrobial effects, or interfere with cancer cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

2-[(4-Fluorobenzyl)thio]acetohydrazide can be compared with other similar compounds such as:

    2-[(4-Chlorobenzyl)thio]acetohydrazide: Similar structure but with a chlorine atom instead of fluorine, which may result in different reactivity and biological activity.

    2-[(4-Methylbenzyl)thio]acetohydrazide: Contains a methyl group instead of fluorine, potentially altering its chemical and biological properties.

    2-[(4-Nitrobenzyl)thio]acetohydrazide:

These comparisons highlight the uniqueness of this compound, particularly its fluorine atom, which can influence its chemical behavior and biological effects.

Biological Activity

2-[(4-Fluorobenzyl)thio]acetohydrazide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and mechanisms of action.

Chemical Structure and Properties

This compound features a thiol group attached to an acetohydrazide moiety, with a fluorobenzyl substituent that enhances its lipophilicity and biological activity. The presence of the fluorine atom is significant as it can influence the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives with fluoro and hydroxy substituents have shown significant activity against various bacterial strains. Studies have demonstrated that slight modifications in structure can lead to enhanced antimicrobial efficacy due to improved interaction with bacterial cell membranes and metabolic pathways .

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
2-[(4-Chlorobenzyl)thio]acetohydrazideS. aureus16 µg/mL
2-[(4-Methylbenzyl)thio]acetohydrazideP. aeruginosa64 µg/mL

Antitumor Properties

The potential anticancer activity of this compound has been explored through various in vitro studies. Notably, it has exhibited cytotoxic effects against human cancer cell lines, including A549 (lung adenocarcinoma) and HCT116 (colorectal cancer). The compound's mechanism appears to involve the induction of apoptosis, as evidenced by increased early and late apoptotic cell populations upon treatment .

Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of hydrazone derivatives, including those related to this compound, the following results were obtained:

  • IC50 Values : The compound demonstrated an IC50 value of approximately 25 µM against A549 cells, indicating moderate cytotoxicity compared to standard chemotherapeutic agents .

Table 2: Cytotoxicity Data Against Various Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundA54925
CisplatinA5495
DoxorubicinHCT11610

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. It may inhibit key enzymes involved in metabolic pathways or induce oxidative stress leading to cell death. The fluorine substituent enhances its binding affinity to target proteins, potentially increasing its efficacy as an anticancer agent .

Properties

IUPAC Name

2-[(4-fluorophenyl)methylsulfanyl]acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2OS/c10-8-3-1-7(2-4-8)5-14-6-9(13)12-11/h1-4H,5-6,11H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLWGHOWAAGUGFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSCC(=O)NN)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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